molecular formula C20H35NO9 B13360977 1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione

1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No.: B13360977
M. Wt: 433.5 g/mol
InChI Key: BMEWIGLAOVFPRN-UHFFFAOYSA-N
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Description

1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a complex organic compound known for its unique structure and potential applications in various fields. The compound features a pyrrole ring substituted with a long polyether chain, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Polyether Chain: The polyether chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by the polyether chain.

    Hydroxylation: The hydroxyl group at the end of the polyether chain can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrrole ring can be reduced under hydrogenation conditions.

    Substitution: The polyether chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable leaving group.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted polyether chains.

Scientific Research Applications

1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the production of advanced materials like polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The polyether chain allows for flexibility and adaptability in binding to various targets, while the pyrrole ring provides a stable core structure.

Comparison with Similar Compounds

Similar Compounds

  • 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
  • 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
  • 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl 10-undecenoate

Uniqueness

1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with a long polyether chain, which imparts distinct chemical and physical properties. This makes it versatile for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

Molecular Formula

C20H35NO9

Molecular Weight

433.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C20H35NO9/c1-17-18(2)20(24)21(19(17)23)3-5-25-7-9-27-11-13-29-15-16-30-14-12-28-10-8-26-6-4-22/h22H,3-16H2,1-2H3

InChI Key

BMEWIGLAOVFPRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCO)C

Origin of Product

United States

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